5-bromo-1-cycloheptyl-1H-pyrazole
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Overview
Description
5-Bromo-1-cycloheptyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-cycloheptyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cycloheptanone with hydrazine hydrate to form a hydrazone intermediate, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cycloheptyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while oxidation may produce a pyrazole oxide .
Scientific Research Applications
5-Bromo-1-cycloheptyl-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-1-cycloheptyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-pyrazole: Similar in structure but with a methyl group instead of a cycloheptyl group.
3,5-Dibromo-1H-pyrazole: Contains two bromine atoms at different positions on the pyrazole ring.
Uniqueness
5-Bromo-1-cycloheptyl-1H-pyrazole is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C10H15BrN2 |
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Molecular Weight |
243.14 g/mol |
IUPAC Name |
5-bromo-1-cycloheptylpyrazole |
InChI |
InChI=1S/C10H15BrN2/c11-10-7-8-12-13(10)9-5-3-1-2-4-6-9/h7-9H,1-6H2 |
InChI Key |
CEVVUZCJYGYWKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C(=CC=N2)Br |
Origin of Product |
United States |
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